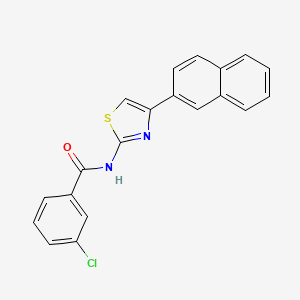

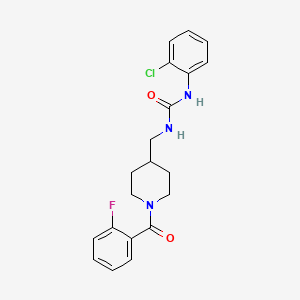

3-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide” is likely a synthetic organic compound. It contains a benzamide group, a thiazole ring, and a naphthalene ring, which are common structures in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through coupling reactions . For instance, 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides .Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple aromatic rings and a variety of functional groups. The exact structure would need to be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis

The compound likely undergoes typical organic reactions. For example, the benzamide group might undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid. The thiazole ring might participate in electrophilic aromatic substitution reactions .Scientific Research Applications

Anticancer Evaluation

The synthesis and characterization of related compounds have shown potential in anticancer applications. For instance, derivatives of naphthalene linked with benzimidazole and oxadiazole have been evaluated for their anticancer efficacy. These compounds were synthesized through various steps starting from o-phenylenediamine and naphthalene-acetic acid derivatives. The in vitro anticancer evaluation carried out on various cell lines indicated significant activity against breast cancer cells, showcasing the potential of naphthalene derivatives in cancer treatment (Salahuddin et al., 2014).

Antimicrobial and Anti-Proliferative Activities

A series of thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety were synthesized and evaluated for their antimicrobial and antiproliferative activities. The findings revealed that some synthesized compounds displayed interesting biological properties, with specific derivatives showing promising anti-proliferative agents against HCT-116 cancer cells due to notable inhibitory effects (E. Mansour et al., 2020).

Green Synthesis and Biological Activity

The green synthesis of novel azo-linked 2-phenyl benzimidazoles using ionic liquids demonstrates an environmentally friendly approach to synthesizing benzimidazole nuclei and its derivatives. This method supports structural diversity and various substitutions, providing a new pathway for synthesizing compounds with potential biological activities (M. Nikpassand & Dornaz Pirdelzendeh, 2016).

Synthesis and Characterization for Photophysical Properties

The study on ESIPT inspired fluorescent 2-(4-benzo[d]oxazol-2-yl)naphtho[1,2-d]oxazol-2-yl)phenol highlights the photophysical behavior of synthesized compounds. This research emphasizes the fluorescence sensitivity to micro-environments, showcasing the potential for applications in material science and sensor development. The experimental and computational analyses reveal the compound's dual emission in non-polar solvents, attributed to Excited State Intramolecular Proton Transfer (ESIPT), indicating its applicability in developing fluorescence-based sensors (K. Phatangare et al., 2013).

Mechanism of Action

properties

IUPAC Name |

3-chloro-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2OS/c21-17-7-3-6-16(11-17)19(24)23-20-22-18(12-25-20)15-9-8-13-4-1-2-5-14(13)10-15/h1-12H,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNEOVSVWMJBGDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclohexanecarboxamide](/img/structure/B2654796.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2654797.png)

![N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B2654804.png)

![1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2654813.png)

![2-(4-acetylpiperazin-1-yl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2654817.png)